

Pharmacokinetic Profile of Selective COX-2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cox-2-IN-16

Cat. No.: B12408404

[Get Quote](#)

Disclaimer: Despite a comprehensive search, specific pharmacokinetic data for the compound "**Cox-2-IN-16**" is not publicly available. Therefore, this technical guide provides a representative pharmacokinetic profile of a well-characterized selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, to serve as a reference for researchers, scientists, and drug development professionals.

Introduction

Selective COX-2 inhibitors represent a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX-2 enzyme, which is inducible and plays a significant role in inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these drugs aim to reduce the gastrointestinal side effects associated with traditional NSAIDs. This guide details the absorption, distribution, metabolism, and excretion (ADME) profile of Celecoxib, a prototypical selective COX-2 inhibitor.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Celecoxib in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of Celecoxib in Healthy Adults

Parameter	Value	Units
Tmax (Time to Peak Concentration)	2 - 4	hours
Cmax (Peak Plasma Concentration)	Dose-dependent	ng/mL
t1/2 (Elimination Half-life)	~11	hours
Apparent Volume of Distribution (Vd/F)	~400	L
Oral Bioavailability	Not fully determined, but well-absorbed	%
Plasma Protein Binding	>97% (primarily to albumin)	%

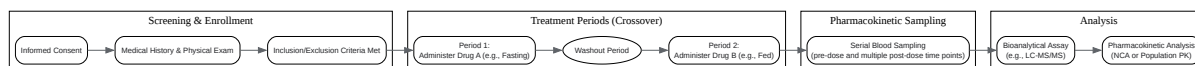
Table 2: Effect of Food on Celecoxib Bioavailability (200 mg dose)

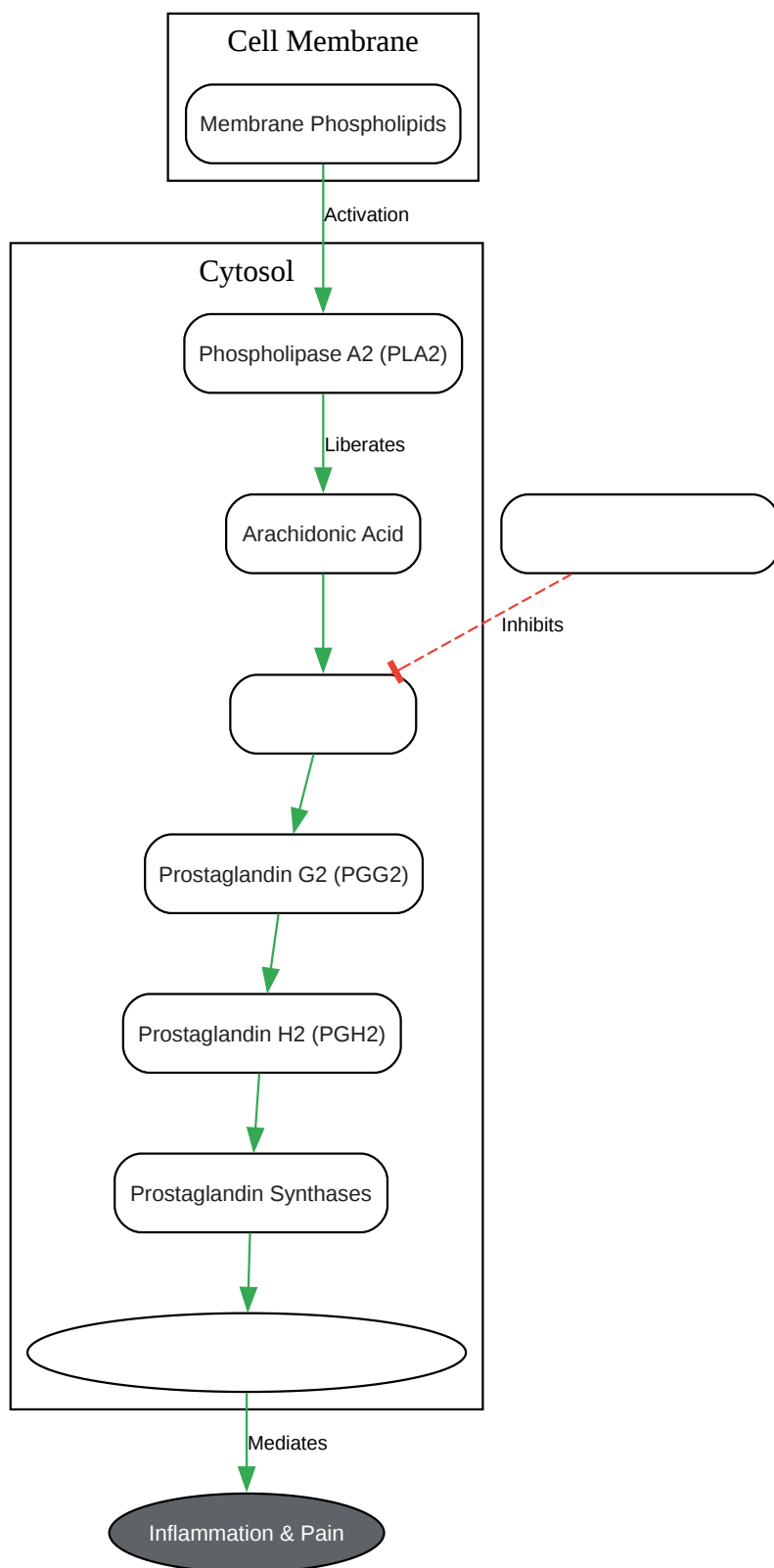
Parameter	Fasting	High-Fat Meal
Tmax	~2.5 hours	~4 hours
Cmax	Unchanged	Increased by 10-20%
AUC	Unchanged	Increased by 10-20%

Experimental Protocols

Pharmacokinetic Study Design

A typical pharmacokinetic study for an orally administered COX-2 inhibitor like Celecoxib in healthy human volunteers would follow a single-dose, open-label, crossover design.





[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Pharmacokinetic Profile of Selective COX-2 Inhibitors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12408404#pharmacokinetic-profile-of-cox-2-in-16\]](https://www.benchchem.com/product/b12408404#pharmacokinetic-profile-of-cox-2-in-16)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com